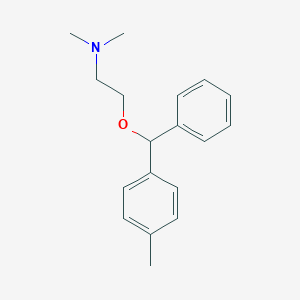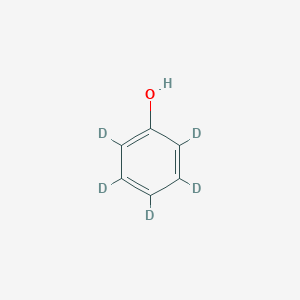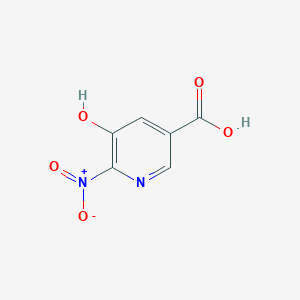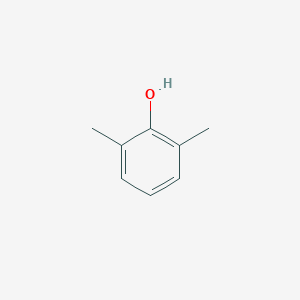
O,P'-DDE
Descripción general
Descripción
o,p’-DDE: (1-cloro-2-[2,2-dicloro-1-(4-clorofenil)etenil]benceno) es un producto de degradación del conocido insecticida dicloro-difenil-tricloroetano (DDT). Es un compuesto organoclorado que ha sido ampliamente estudiado debido a su persistencia en el medio ambiente y sus posibles impactos en la salud. o,p’-DDE es uno de los principales metabolitos del DDT, junto con p,p’-DDE, y es conocido por su estabilidad y capacidad de bioacumularse en la cadena alimentaria .
Aplicaciones Científicas De Investigación
o,p’-DDE ha sido ampliamente estudiado en varios campos científicos debido a su persistencia ambiental y sus efectos biológicos:
Química: La investigación sobre el destino ambiental y las vías de degradación de o,p’-DDE ayuda a comprender su impacto a largo plazo en los ecosistemas
Biología: Los estudios se centran en la bioacumulación y la biomagnificación de o,p’-DDE en la cadena alimentaria, así como en sus efectos en la vida silvestre
Industria: Si bien no se utiliza directamente en la industria, comprender la degradación del DDT a o,p’-DDE es crucial para desarrollar mejores estrategias de control de plagas y mitigar la contaminación ambiental
Mecanismo De Acción
o,p’-DDE ejerce sus efectos principalmente a través de su capacidad para interrumpir la función endocrina. Se une a los receptores hormonales, particularmente los receptores de estrógenos, y puede imitar o bloquear la acción de las hormonas naturales. Esta interrupción puede provocar diversos efectos adversos, incluidos problemas reproductivos y de desarrollo en la vida silvestre y los humanos . Los objetivos moleculares y las vías implicadas incluyen la vía del receptor de estrógenos y otras vías de señalización hormonal .
Análisis Bioquímico
Biochemical Properties
O,P’-Dde interacts with various enzymes and proteins. It inhibits estrogen binding to rainbow trout estrogen receptors (rtERs) with an IC50 value of 3.2 μM . It also induces concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Cellular Effects
O,P’-Dde has significant effects on various types of cells and cellular processes. In ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Molecular Mechanism
At the molecular level, O,P’-Dde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits estrogen binding to rtERs .
Temporal Effects in Laboratory Settings
Over time, the effects of O,P’-Dde can change. For example, it has been found to induce concentration-dependent secretion of estradiol by granulosa and theca cell co-cultures isolated from porcine ovarian follicles .
Dosage Effects in Animal Models
The effects of O,P’-Dde vary with different dosages in animal models. For instance, in ovo exposure to O,P’-Dde increases degeneration of ovarian follicles and reduces testicular size in Japanese medaka (O. latipes) .
Metabolic Pathways
O,P’-Dde is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
O,P’-Dde is transported and distributed within cells and tissues. It accumulates in smallmouth buffalo, channel catfish, and largemouth bass as well as sediment in the Huntsville Spring Branch-Indian Creek tributary system .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: o,p’-DDE se puede sintetizar mediante la deshidrocloración de o,p’-DDT. Esta reacción generalmente implica el uso de una base fuerte como el hidróxido de potasio (KOH) en un solvente orgánico como el etanol. Las condiciones de reacción generalmente requieren calentamiento para facilitar la eliminación del cloruro de hidrógeno (HCl) de o,p’-DDT, lo que da como resultado la formación de o,p’-DDE .
Métodos de producción industrial: La producción industrial de o,p’-DDE no es común, ya que es principalmente un producto de degradación del DDT. en entornos de laboratorio, se puede producir mediante reacciones de deshidrocloración controladas como las descritas anteriormente .
Análisis De Reacciones Químicas
Tipos de reacciones: o,p’-DDE experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: o,p’-DDE se puede oxidar para formar varios metabolitos hidroxilados.
Reducción: Se puede reducir en condiciones específicas para formar compuestos menos clorados.
Sustitución: Los átomos de halógeno en o,p’-DDE se pueden sustituir por otros grupos funcionales en condiciones apropiadas
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio (NaOH) u otros nucleófilos
Productos principales:
Oxidación: Derivados hidroxilados de o,p’-DDE.
Reducción: Análogos menos clorados de o,p’-DDE.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
Compuestos similares:
p,p’-DDE: Otro producto de degradación principal del DDT, estructuralmente similar a o,p’-DDE pero con diferentes posiciones de átomos de cloro.
o,p’-DDT: El compuesto padre del que se deriva o,p’-DDE.
p,p’-DDT: Otro isómero del DDT, también precursor de p,p’-DDE
Comparación:
Singularidad: o,p’-DDE es único en sus posiciones específicas de átomos de cloro, que influyen en su reactividad química y efectos biológicos. .
Impacto ambiental: Tanto o,p’-DDE como p,p’-DDE son contaminantes orgánicos persistentes, pero su distribución y tasas de degradación en el medio ambiente pueden variar
Propiedades
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-82-6 | |
| Record name | o,p′-DDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of o,p'-DDE?
A: The molecular formula of this compound is C14H8Cl4, and its molecular weight is 318.02 g/mol. []
Q2: Are there any spectroscopic methods to identify this compound?
A: Yes, gas chromatography coupled with electron capture detection (GC-ECD) is commonly used to identify and quantify this compound in various matrices. [, , ] High-resolution gas chromatography/mass spectrometry (HRGC/HRMS) has also been employed for precise identification. []
Q3: How persistent is this compound in the environment?
A: this compound is highly persistent in the environment, accumulating in soil, water, and air. It's considered an aged residue, suggesting its presence even decades after DDT usage was banned in many countries. [, , ]
Q4: What is the primary source of this compound in the environment?
A: The primary source of this compound is the degradation of DDT. Historic use of DDT for malaria control and agriculture has led to widespread environmental contamination, and this compound persists long after DDT application. [, , , ]
Q5: What are the potential environmental impacts of this compound?
A: this compound is classified as a persistent organic pollutant (POP), bioaccumulating in the food chain and posing risks to wildlife and human health. [, , ]
Q6: How does this compound interact with biological systems?
A: this compound exhibits endocrine-disrupting properties, primarily by interacting with estrogen receptors. [, , , , ] It has also been shown to influence ryanodine receptor type 1 (RyR1) activity, potentially affecting skeletal muscle function. []
Q7: What are the potential effects of this compound on steroidogenesis?
A: Research suggests this compound can disrupt ovarian steroidogenesis. In porcine ovarian cells, it stimulated both progesterone and estradiol secretion and increased aromatase activity. []
Q8: What analytical methods are employed for this compound quantification?
A: Gas chromatography with electron capture detection (GC-ECD) is widely used for this compound quantification. [, , , , , , , ] High-performance liquid chromatography (HPLC) has also been employed for measuring this compound, particularly in plasma samples. [, , ]
Q9: How is the quality of this compound analysis ensured?
A: Analytical methods for this compound require rigorous validation to ensure accuracy, precision, and specificity. [] Quality control measures, such as the use of surrogate standards and analysis of certified reference materials, are crucial in maintaining data integrity. [, ]
Q10: How has our understanding of this compound evolved over time?
A: Initially recognized as a breakdown product of DDT, research has progressively highlighted the persistence and endocrine-disrupting effects of this compound. [, , ] Current research focuses on understanding the long-term health and ecological impacts of this compound exposure and exploring mitigation strategies. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


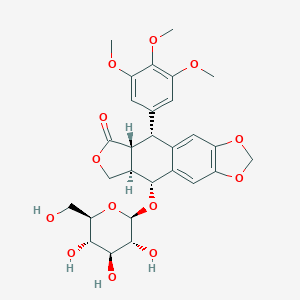
![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)
![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
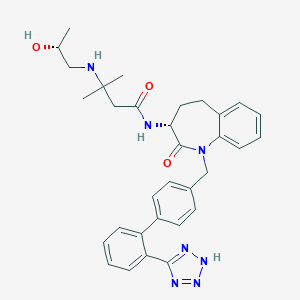
![((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B121289.png)

